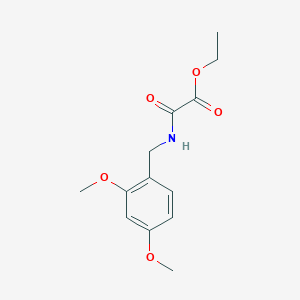

Ethyl 2-(2,4-dimethoxybenzylamino)-2-oxoacetate

Cat. No. B8324549

M. Wt: 267.28 g/mol

InChI Key: LAINZIKBFVTMID-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09072313B2

Procedure details

A clean and dry jacketed reactor was equipped with a condenser, a Claisen adapter, a temperature probe, and an addition funnel or head column. The reactor was flushed with nitrogen gas for at least 15 minutes. The reactor was then charged with 1,396 g (1 equiv., 8.3 mol) of 2,4-dimethoxybenzylamine, 1,693 g (2 equiv., 16.7 mol) of triethylamine, and 25,086 mL of THF. The mixture was cooled to from 0 to 5° C. Ethyl chlorooxoacetate (1140 g, 1 equiv., 8.3 mol) was added to an addition funnel or head column and charged to the batch at such a rate that the internal temperature did not exceed 10° C. Solids formed approximately ⅓ into the addition. After the addition was complete, the cooling was turned off and the slurry was allowed to stir for 30 minutes at from 5° C. to 15° C. When complete, the reaction was warmed to from 20° C. to 25° C. The organic phase was washed twice with 22,580 mL of 1 N HCl. The organic phase was then washed with 12,600 mL saturated sodium bicarbonate. Next, the organic phase was washed with 12,463 mL of brine and dried over magnesium sulfate. The mixture was filtered through a thin pad of celite and concentrated at from 40° C. to 45° C. to a yellow oil. A total of 2,052 g (7.7 mol, 92%) of the crude N-(2,4-dimethoxy-benzyl)-oxalamic acid ethyl ester was isolated.

Yield

92%

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][O:2][C:3]1[CH:10]=[C:9]([O:11][CH3:12])[CH:8]=[CH:7][C:4]=1[CH2:5][NH2:6].C(N(CC)CC)C.Cl[C:21](=[O:27])[C:22]([O:24][CH2:25][CH3:26])=[O:23]>C1COCC1>[CH2:25]([O:24][C:22](=[O:23])[C:21]([NH:6][CH2:5][C:4]1[CH:7]=[CH:8][C:9]([O:11][CH3:12])=[CH:10][C:3]=1[O:2][CH3:1])=[O:27])[CH3:26]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

8.3 mol

|

|

Type

|

reactant

|

|

Smiles

|

COC1=C(CN)C=CC(=C1)OC

|

|

Name

|

|

|

Quantity

|

16.7 mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N(CC)CC

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Two

|

Name

|

|

|

Quantity

|

1140 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC(C(=O)OCC)=O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

2.5 (± 2.5) °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

to stir for 30 minutes at from 5° C. to 15° C

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A clean and dry jacketed reactor

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was equipped with a condenser

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reactor was flushed with nitrogen gas for at least 15 minutes

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

head column and charged to the batch at such a rate that the internal temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

did not exceed 10° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Solids formed approximately ⅓ into the addition

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After the addition

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

When complete, the reaction was warmed to from 20° C. to 25° C

|

WASH

|

Type

|

WASH

|

|

Details

|

The organic phase was washed twice with 22,580 mL of 1 N HCl

|

WASH

|

Type

|

WASH

|

|

Details

|

The organic phase was then washed with 12,600 mL saturated sodium bicarbonate

|

WASH

|

Type

|

WASH

|

|

Details

|

Next, the organic phase was washed with 12,463 mL of brine

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over magnesium sulfate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The mixture was filtered through a thin pad of celite

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated at from 40° C. to 45° C. to a yellow oil

|

Outcomes

Product

Details

Reaction Time |

30 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)OC(C(=O)NCC1=C(C=C(C=C1)OC)OC)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 7.7 mol | |

| AMOUNT: MASS | ||

| YIELD: PERCENTYIELD | 92% | |

| YIELD: CALCULATEDPERCENTYIELD | 92.8% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |